Alanyl-beta-chloroalanine
CAS No.: 76572-09-3
Cat. No.: VC17175566
Molecular Formula: C6H11ClN2O3
Molecular Weight: 194.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 76572-09-3 |
|---|---|
| Molecular Formula | C6H11ClN2O3 |
| Molecular Weight | 194.61 g/mol |
| IUPAC Name | (2R)-2-[[(2S)-2-amino-3-chloropropanoyl]amino]propanoic acid |
| Standard InChI | InChI=1S/C6H11ClN2O3/c1-3(6(11)12)9-5(10)4(8)2-7/h3-4H,2,8H2,1H3,(H,9,10)(H,11,12)/t3-,4-/m1/s1 |
| Standard InChI Key | UNSCRPPDIORSTJ-QWWZWVQMSA-N |
| Isomeric SMILES | C[C@H](C(=O)O)NC(=O)[C@@H](CCl)N |
| Canonical SMILES | CC(C(=O)O)NC(=O)C(CCl)N |
Introduction
Chemical Structure and Synthesis
Structural Characteristics
Alanyl-beta-chloroalanine is characterized by a chlorine atom substituted at the beta position of the alanine backbone. This modification confers distinct electronic and steric properties, altering its interaction with biological systems compared to non-halogenated amino acids. The compound exists as a dipeptide, featuring an alanyl group linked to beta-chloroalanine via an amide bond. Its isomeric SMILES representation, , highlights the stereochemical configuration critical for its activity.
Synthetic Routes
The synthesis of Alanyl-beta-chloroalanine involves multi-step organic reactions, typically starting with the halogenation of alanine precursors. Key methods include:
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Halogenation of Alanine Derivatives: Reacting L-alanine with chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the beta-chloro substituent.
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Peptide Coupling: Using carbodiimide-based coupling agents to conjugate beta-chloroalanine with alanine, ensuring stereochemical fidelity.
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Enzymatic Synthesis: Employing transaminases or ligases to catalyze bond formation, though this method is less common due to lower yields.
A comparative analysis of synthesis methods reveals trade-offs between yield, purity, and scalability. For instance, chemical synthesis offers higher throughput but may require rigorous purification to remove byproducts, whereas enzymatic approaches provide better stereoselectivity at the cost of efficiency.
Mechanism of Action
Enzyme Inhibition
Alanyl-beta-chloroalanine exerts its biological effects primarily through the inhibition of alanine racemase and D-glutamate-D-alanine transaminase—enzymes essential for bacterial cell wall biosynthesis. Alanine racemase catalyzes the interconversion of L- and D-alanine, with the latter being a critical component of peptidoglycan. By structurally resembling alanine, Alanyl-beta-chloroalanine binds irreversibly to the enzyme’s active site, as demonstrated in Escherichia coli and Bacillus subtilis models .
Key Mechanistic Insights:
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Time-Dependent Inactivation: The compound requires enzymatic activation (e.g., by beta-lactamase) to release beta-chloro-L-alanine, which then inactivates alanine racemase .
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Rescue by D-Alanine: Inhibition by beta-chloro-D-alanine is reversible in the presence of excess D-alanine or D-alanyl-D-alanine, confirming target specificity .
Impact on Bacterial Metabolism
Treatment with Alanyl-beta-chloroalanine disrupts intracellular alanine pools, shifting the balance toward L-alanine accumulation. In E. coli, this leads to auxotrophy, necessitating exogenous D-alanine for survival. Such metabolic perturbations highlight its potential as a bacteriostatic agent .
Biological Applications
| Organism | IC₅₀ (μM) | Rescue Agent |
|---|---|---|
| E. coli | 12.5 | D-alanine |
| B. subtilis | 8.3 | D-alanyl-D-alanine |
| S. pyogenes | 15.0 | None |
Biochemical Probes
Beyond therapeutic applications, this compound serves as a tool to study enzyme kinetics and substrate specificity. Its ability to mimic natural substrates makes it invaluable for mapping active sites in racemases and transaminases .
Comparative Analysis with Related Compounds
Alanyl-beta-chloroalanine belongs to a broader class of halogenated amino acids, each with distinct properties:
| Compound | Structure | Key Feature |
|---|---|---|
| Beta-chloroalanine | Monomeric halogenated amino acid | Direct racemase inhibition |
| Beta-fluoroalanine | Fluorine substitution | Enhanced metabolic stability |
| Chloramphenicol | Dichloroacetate derivative | Broad-spectrum antibiotic |
Unlike beta-fluoroalanine, which resists enzymatic degradation, Alanyl-beta-chloroalanine’s efficacy depends on activation by host enzymes, offering a unique prodrug-like mechanism .
Recent Advances and Future Directions
Recent studies focus on optimizing the pharmacokinetics of Alanyl-beta-chloroalanine derivatives. For example, prodrug strategies using cephalosporin conjugates (e.g., 7β-(2-thienylacetamido)-3-[[(beta-chloro-L-alanyl)oxy]methyl]-3-cephem-4-carboxylate) enhance targeted delivery to beta-lactamase-producing bacteria, minimizing off-target effects . Additionally, computational modeling has identified structural modifications to improve binding affinity to alanine racemase isoforms prevalent in multidrug-resistant strains.
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